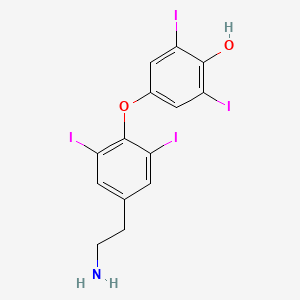
Thyroxamine
Descripción general
Descripción
Thyroxamine is a major hormone derived from the thyroid gland.
Aplicaciones Científicas De Investigación
Progresión del cáncer y anti-apoptosis
Thyroxamine juega un papel en la modulación de la progresión del cáncer y los mecanismos anti-apoptosis. Las hormonas tiroideas, que son estructuralmente similares a la tiroxamina, han demostrado estimular la proliferación de células cancerosas a través de la desregulación de las vías moleculares y de señalización . Los análogos de la tiroxamina, como el ácido triyodotiroacético (Triac) y el ácido tetraiodotiroacético (Tetrac), han demostrado un potencial para reducir el riesgo de progresión del cáncer, mejorar los efectos terapéuticos y suprimir la recurrencia del cáncer .
Regulación metabólica
This compound está involucrada en varios procesos metabólicos. Se ha observado que induce depresión metabólica, hipotermia e hiperglucemia en modelos experimentales de roedores . Estos efectos sugieren que la tiroxamina podría ser un objetivo para intervenciones terapéuticas en trastornos metabólicos.
Impacto en el sistema cardiovascular
El sistema cardiovascular es otra área donde la tiroxamina ha mostrado efectos significativos. Puede causar cronotropía e inotropía negativas, que son reducciones en la frecuencia cardíaca y la contractilidad, respectivamente . Esto indica posibles aplicaciones en el tratamiento de afecciones como la taquicardia o la cardiomiopatía inducida por el hipertiroidismo.
Metabolismo energético
This compound se ha relacionado con cambios en el metabolismo energético, incluida la reducción del cociente respiratorio y la masa grasa . Esto apunta a su posible uso en terapias para el control de peso y el tratamiento de complicaciones relacionadas con la obesidad.
Efectos neuroprotectores
La investigación sugiere que la tiroxamina puede tener efectos neuroprotectores, particularmente en la profilaxis y el tratamiento del accidente cerebrovascular . Su capacidad para inducir hipotermia podría aprovecharse para minimizar el daño neurológico después de eventos de accidente cerebrovascular.
Potencial terapéutico en el hipotiroidismo
This compound y sus derivados podrían desempeñar un papel en el tratamiento del hipotiroidismo. Si bien no se menciona directamente en el contexto de la tiroxamina, las hormonas tiroideas y sus análogos son fundamentales para controlar esta afección, y la similitud estructural de la tiroxamina sugiere que podría tener aplicaciones similares .
Mecanismo De Acción
Target of Action
Thyroxamine, also known as thyroxine or T4, is a hormone produced by the thyroid gland . The primary targets of this compound are nearly every cell in the body . It acts to increase the basal metabolic rate, affect protein synthesis, help regulate long bone growth (synergy with growth hormone) and neural maturation, and increase the body’s sensitivity to catecholamines (such as adrenaline) by permissiveness .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the regulation of metabolism, affecting how human cells use energetic compounds . It also stimulates vitamin metabolism . Many biochemical pathways, such as sulfation, deiodination, decarboxylation, deamination, and N-acetylation are involved in the formation of naturally occurring compounds .
Pharmacokinetics
The bioavailability of this compound is about 70% following an oral dose, with absorption occurring mainly in the ileum and jejunum . Maximum plasma concentrations of this compound are achieved about 3 hours after an oral dose in patients with hypothyroidism . The long terminal half-life of orally administered this compound, about 7.5 days, is consistent with once-daily dosing .
Result of Action
The thyroid hormones are essential to proper development and differentiation of all cells of the human body . These hormones also regulate protein, fat, and carbohydrate metabolism, affecting how human cells use energetic compounds . They also stimulate vitamin metabolism . Numerous physiological and pathological stimuli influence thyroid hormone synthesis . Thyroid hormone leads to heat generation in humans .
Action Environment
Environmental factors can also affect thyroid function . Lifestyle factors that showed the clearest association with this compound were smoking, body mass index (BMI) and iodine (micronutrient taken from the diet) . Smoking mainly led to a decrease in TSH levels and an increase in triiodothyronine (T3) and thyroxine (T4) levels, while BMI levels were positively correlated with TSH and free T3 levels . Excess iodine led to an increase in TSH levels and a decrease in thyroid hormone levels . Among the pollutants analyzed, most studies observed a decrease in thyroid hormone levels after exposure to perchlorate .
Análisis Bioquímico
Biochemical Properties
Thyroxamine interacts with various enzymes, proteins, and other biomolecules. It is converted to the active form, triiodothyronine (T3), within cells by deiodinases . These are selenium-containing enzymes, making dietary selenium essential for T3 production . The conversion of this compound to T3 is a key mechanism of thyroid hormone regulation of metabolism .
Cellular Effects
This compound acts on nearly every cell in the body. It increases the basal metabolic rate, affects protein synthesis, helps regulate long bone growth and neural maturation, and increases the body’s sensitivity to catecholamines . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to thyroid hormone receptors (TRs), which then regulate gene expression. This regulation affects cholesterol and carbohydrate metabolism, as well as other nuclear receptors, including peroxisome proliferator-activated receptor (PPAR), liver X receptor (LXR), and bile acid signaling pathways .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The major form of thyroid hormone in the blood is this compound, which has a half-life of around one week . This stability allows for long-term effects on cellular function to be observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, low doses of this compound have been shown to have antistress effects in rats with experimentally induced deficits of sympathetic neural influences . If given at too high of a dose, this compound may induce thyrotoxicosis, characterized by increased heart rate, appetite, drinking, urination, excitability, panting, and nervousness .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a key determinant of cellular metabolism and regulates pathways involved in the metabolism of carbohydrates, lipids, and proteins in several target tissues . It also plays a role in mitochondrial biogenesis and adaptive thermogenesis .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is believed that this compound enters tissues by protein-mediated transport or enhanced dissociation from plasma-binding proteins . This transport and distribution allow this compound to exert its effects throughout the body.
Subcellular Localization
This compound is localized in various subcellular compartments. Studies have shown that this compound-5-deiodinase, an enzyme involved in the conversion of this compound to T3, is localized solely in the microsomes of rat liver . This subcellular localization allows this compound to exert its effects at specific sites within the cell.
Propiedades
IUPAC Name |
4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-2,6-diiodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11I4NO2/c15-9-5-8(6-10(16)13(9)20)21-14-11(17)3-7(1-2-19)4-12(14)18/h3-6,20H,1-2,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRKJTPVKAFIII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11I4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189230 | |
| Record name | Thyroxamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
732.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3571-49-1 | |
| Record name | Thyroxamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003571491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thyroxamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THYROXAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21R0Z63YKK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



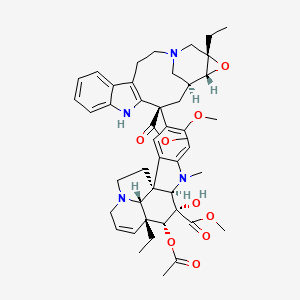
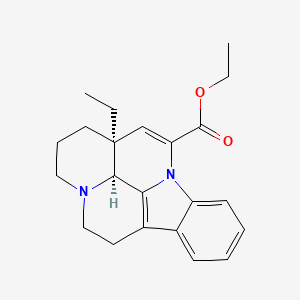


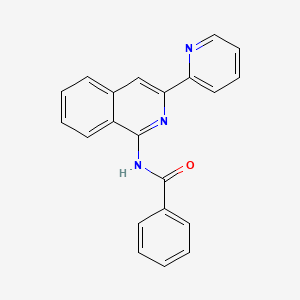
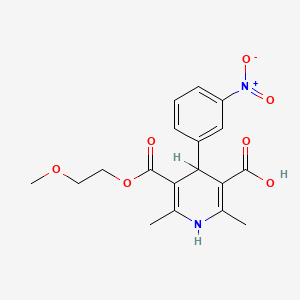
![4-[Bis(naphthalen-1-ylmethyl)amino]butanoic acid](/img/structure/B1683075.png)
![4-[(4-Methylsulfanylcyclohexa-2,4-dien-1-yl)methyl]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B1683076.png)


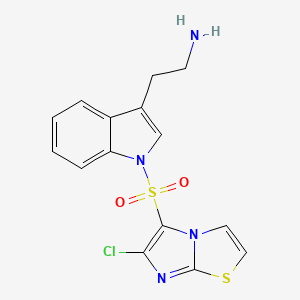
![2-[3-(3-fluorophenyl)sulfonylpyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B1683083.png)

